

# O-(4-Nitrophenyl)-L-serine: A Technical Overview of a Putative Chromogenic Substrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: O-(4-Nitrophenyl)-L-serine

Cat. No.: B15126950

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**O-(4-Nitrophenyl)-L-serine** is an amino acid derivative characterized by the attachment of a 4-nitrophenyl group to the side-chain hydroxyl oxygen of L-serine, forming an ether linkage. This modification introduces a chromogenic reporter group, the 4-nitrophenolate anion, which is released upon cleavage of the ether bond. This property suggests its potential application in biochemical assays for the detection of specific enzyme activities, particularly those of etherases or other hydrolases capable of cleaving this bond. Upon enzymatic cleavage, the release of 4-nitrophenol, which ionizes to the yellow-colored 4-nitrophenolate at neutral or alkaline pH, can be monitored spectrophotometrically.

It is critical to distinguish **O-(4-Nitrophenyl)-L-serine** from its more commonly documented isomer, N-(4-nitrophenyl)-L-serine (CAS RN: 72361-00-3), where the nitrophenyl group is attached to the alpha-amino group. The chemical properties and reactivity of these two isomers are substantially different. Due to a significant lack of published data for the O-isomer, this guide will provide available information on **O-(4-Nitrophenyl)-L-serine** and, for comparative purposes, established data for the N-isomer.

## Chemical Structure and Properties

The core structure of **O-(4-Nitrophenyl)-L-serine** consists of an L-serine backbone with a 4-nitrophenyl ether linkage at the  $\beta$ -carbon.

### Structure of **O-(4-Nitrophenyl)-L-serine**:

(Note: Ph represents a benzene ring)

A thorough search of chemical databases reveals a notable absence of experimentally determined quantitative data for **O-(4-Nitrophenyl)-L-serine**. As such, properties like melting point, solubility, and specific spectral data are not available in peer-reviewed literature or established chemical registries.

For the purpose of differentiation, the properties of the well-characterized N-(4-nitrophenyl)-L-serine are provided below.

Table 1: Physicochemical Properties of N-(4-nitrophenyl)-L-serine

Property	Value	Source
CAS Number	72361-00-3	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>5</sub>	<a href="#">[1]</a>
Molecular Weight	226.19 g/mol	<a href="#">[1]</a>
IUPAC Name	(2S)-3-hydroxy-2-(4-nitroanilino)propanoic acid	<a href="#">[1]</a>
Hydrogen Bond Donor Count	3	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	6	<a href="#">[1]</a>
Rotatable Bond Count	4	<a href="#">[1]</a>
XLogP3-AA	0.7	<a href="#">[1]</a>

## Synthesis Protocols

### Proposed Synthesis of **O-(4-Nitrophenyl)-L-serine**

A chemically plausible method for the synthesis of **O-(4-Nitrophenyl)-L-serine** would involve a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This approach requires protection of the amino and carboxyl groups of L-serine prior to the etherification step.

#### Methodology:

- **Protection of L-serine:** The amino group of L-serine can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be protected as a methyl or ethyl ester. This yields a fully protected serine derivative (e.g., Boc-L-Ser-OMe).
- **Etherification (S<sub>N</sub>Ar Reaction):** The protected L-serine derivative is then reacted with a highly activated aryl halide, such as 1-fluoro-4-nitrobenzene. The reaction is typically carried out in an aprotic polar solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to deprotonate the hydroxyl side chain of serine, forming a nucleophilic alkoxide.
- **Deprotection:** Following the formation of the ether linkage, the protecting groups are removed. The ester can be hydrolyzed under basic conditions (e.g., with NaOH), and the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
- **Purification:** The final product would require purification, likely via column chromatography or recrystallization, to remove unreacted starting materials and byproducts.

## Synthesis of N-(4-nitrophenyl)-L-serine

The synthesis of the N-isomer is more straightforward and typically involves the reaction of L-serine with 1-fluoro-4-nitrobenzene under basic conditions, where the amino group acts as the nucleophile.

## Experimental Protocols & Applications

### Use as a Chromogenic Substrate in Enzyme Assays

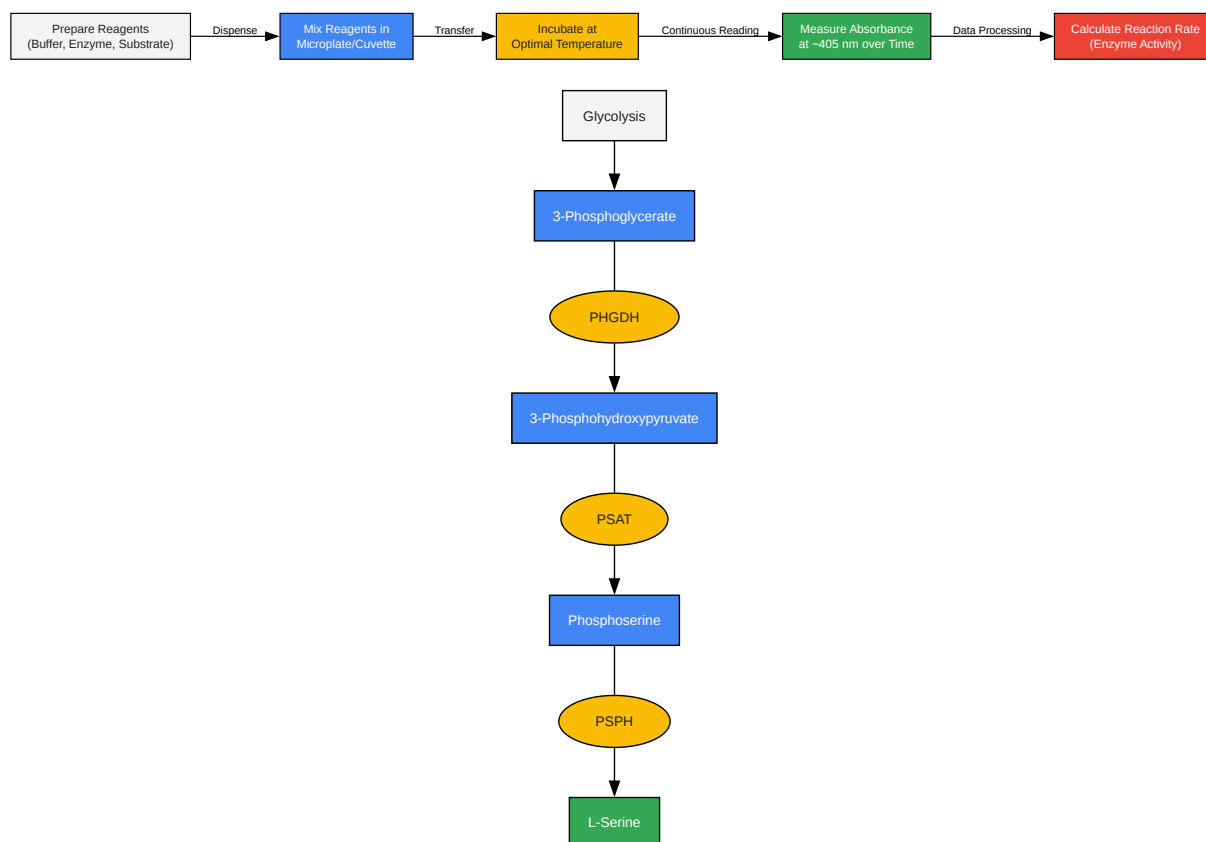
**O-(4-Nitrophenyl)-L-serine** is proposed to function as a chromogenic substrate for certain hydrolases. The enzymatic cleavage of the ether bond releases 4-nitrophenol, which has a maximum absorbance at approximately 405 nm in its phenolate form under alkaline conditions. [2] This allows for a continuous, colorimetric assay of enzyme activity.

#### General Protocol for a Hydrolase Assay:

- **Reagent Preparation:**

- Assay Buffer: Prepare a buffer solution at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0).
- Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration will depend on the enzyme's specific activity.
- Substrate Stock Solution: Prepare a concentrated stock solution of **O-(4-Nitrophenyl)-L-serine** in an appropriate organic solvent (e.g., DMSO) due to expected low aqueous solubility.
- Assay Procedure:
  - Pipette the assay buffer into a 96-well microplate or a cuvette.
  - Add the enzyme solution to the buffer and briefly pre-incubate at the desired assay temperature (e.g., 37°C).
  - Initiate the reaction by adding a small volume of the substrate stock solution.
  - Immediately begin monitoring the increase in absorbance at ~405 nm using a spectrophotometer or microplate reader.
- Data Analysis:
  - The rate of reaction is determined from the linear portion of the absorbance versus time plot.
  - The concentration of released 4-nitrophenol can be calculated using the Beer-Lambert law ( $A = \epsilon bc$ ), where  $\epsilon$  is the molar extinction coefficient of 4-nitrophenolate under the specific assay conditions.

The workflow for such an enzyme assay is depicted in the following diagram.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Serine, p-nitrophenyl- | C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O<sub>5</sub> | CID 3055394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [O-(4-Nitrophenyl)-L-serine: A Technical Overview of a Putative Chromogenic Substrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15126950#o-4-nitrophenyl-l-serine-chemical-properties-and-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)